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Compound of Interest

Compound Name:
4-Fluoro-2,3-dihydro-7-nitro-1H-

indene

Cat. No.: B13907092

Get Quote

Executive Summary
4-Fluoro-7-nitroindane presents a unique "push-pull" electronic system within a rigid bicyclic

framework. The strongly electron-withdrawing nitro group at position 7 activates the para-

fluorine atom (position 4) for Nucleophilic Aromatic Substitution (

), while simultaneously deactivating the ring towards electrophilic aromatic substitution.

While

is the dominant reactivity mode for the C-F bond, Palladium-catalyzed coupling offers
orthogonal strategies that allow for:

C-F Activation: Direct coupling of the C-F bond with aryl/alkyl boronic acids (Suzuki-Miyaura)

using specialized electron-rich ligands.

C-H Activation: Direct functionalization of the C6 position (ortho to the nitro group).

Sequential Functionalization: Reduction of the nitro group to an aniline, followed by

Buchwald-Hartwig amination.
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This guide provides three distinct workflows, moving from standard to experimental.

Critical Note: Substance Identification

⚠️ Are you looking for NBD-F? Before proceeding, verify your substrate. 4-Fluoro-7-

nitrobenzofurazan (NBD-F) is a widely used fluorescent labeling reagent for amines. The

protocols below are for the Indane (carbocyclic) core, not the Benzofurazan (heterocyclic) core.

Indane Core: Drug discovery scaffold.

Benzofurazan Core: Analytical reagent.[1][2][3][4]

Strategic Analysis: Reactivity Landscape
The 4-Fluoro-7-nitroindane scaffold possesses three distinct reactive vectors:

The C-F Bond (Pos 4): Activated by the para-nitro group. Susceptible to

(non-catalytic) or Oxidative Addition (Pd-catalyzed, difficult).

The Nitro Group (Pos 7): Precursor to the amine (aniline), which is a prime handle for Pd-

catalyzed C-N coupling.

The C-H Bond (Pos 6): The position ortho to the nitro group is acidic and sterically

accessible, making it a candidate for Directed C-H Activation.
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Figure 1: Reactivity vectors of 4-Fluoro-7-nitroindane. The nitro group dictates the chemistry of

both the C-F bond (activation) and the C-H bond (direction).

Protocol 1: Palladium-Catalyzed C-F Suzuki-Miyaura
Coupling
Objective: Replace the Fluorine atom with an Aryl group. Challenge: The C-F bond is the

strongest C-X bond (

). Standard Pd(

)

will not work. Solution: Use electron-rich, bulky phosphines or N-heterocyclic carbenes (NHC)
to facilitate oxidative addition into the activated C-F bond.

Materials
Substrate: 4-Fluoro-7-nitroindane (1.0 equiv)

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

Catalyst:
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(5 mol%)

Ligand:

(Tricyclohexylphosphine) or BrettPhos (10-12 mol%)

Base:

(3.0 equiv, anhydrous)

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

Loading: Add 4-Fluoro-7-nitroindane (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

, Ligand, and

.

Solvation: Add anhydrous 1,4-Dioxane. Concentration should be 0.2 M.

Degassing: Sparge with Argon for 10 minutes. Oxygen is a poison for electron-rich

phosphines.

Reaction: Seal and heat to 110°C for 12–24 hours.

Optimization: If conversion is low, switch to microwave heating at 130°C for 1 hour.

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash

chromatography.

Why this works: The para-nitro group reduces the electron density of the C-F bond, lowering

the barrier for the Palladium(0) species to insert (Oxidative Addition).

is sufficiently electron-rich to stabilize the oxidative addition complex.
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Protocol 2: Sequential Reduction & Buchwald-Hartwig
Amination
Objective: Functionalize the C7 position to create a C-N bond. Logic: Direct coupling on the

nitro group is impossible. It must be reduced to the amine (aniline), which is an excellent

substrate for Pd-coupling.

Phase A: Nitro Reduction (Iron-Mediated)
Reagents: Fe powder (5 equiv),

(5 equiv), EtOH/Water (4:1).

Procedure: Reflux for 2 hours. The Nitro group is selectively reduced to the amine without

defluorinating the C4 position (Pd/H2 might cause hydrodefluorination).

Product: 4-Fluoro-7-aminoindane.

Phase B: Buchwald-Hartwig Coupling
Substrate: 4-Fluoro-7-aminoindane (1.0 equiv)

Partner: Aryl Bromide/Chloride (1.2 equiv)

Catalyst:

(2 mol%)

Ligand:XPhos or RuPhos (4 mol%)

Base:

or

(1.4 equiv)

Solvent: t-Amyl Alcohol or Toluene.

Methodology
Combine: Add the amine, aryl halide, base, and catalyst precursor/ligand to a vial.
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Heat: 80–100°C for 4–8 hours.

Observation: The reaction typically proceeds rapidly due to the high nucleophilicity of the

aniline. The 4-Fluoro group remains intact, available for later functionalization.

Protocol 3: Palladium-Catalyzed C-H Arylation (Ortho-
Direction)
Objective: Install an aryl group at Position 6 (Ortho to the Nitro group). Mechanism: The nitro

group acts as a weak directing group, or the acidity of the C-H bond adjacent to the nitro group

allows for base-assisted palladation.

Materials
Substrate: 4-Fluoro-7-nitroindane

Partner: Aryl Iodide (1.5 equiv)

Catalyst:

(10 mol%)

Ligand:

or DavePhos (20 mol%)

Additive: AgOAc (1.0 equiv) - Crucial for halide abstraction and C-H activation turnover.

Solvent: TFA/Toluene mixture or PivOH (Pivalic Acid).

Methodology
Mix: Combine substrate, Aryl Iodide, Pd source, and Silver salt.

Acidic Media: The reaction often requires an acidic proton shuttle. Use Pivalic acid as the

solvent or additive (30 mol%).

Temp: 110–130°C.
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Note: This reaction is sensitive to sterics.[5] The C6 position in indane is relatively

unhindered compared to acyclic analogs.

Data Summary: Catalyst Selection Matrix
Reaction Type Target Bond

Catalyst
System

Key Additive Expected Yield

C-F Activation C4-Aryl / None 40-65%

Buchwald-

Hartwig
N7-Aryl / XPhos 85-95%

C-H Arylation C6-Aryl / AgOAc / PivOH 50-70%

SNAr (Control) C4-Nu None (Heat only) >90%

Safety & Handling
Nitro Compounds: 4-Fluoro-7-nitroindane is a nitro-aromatic. While indanes are generally

stable, nitro compounds can be energetic. Avoid dry-heating the crude residue above 150°C.

Fluoride Release: If C-F activation is successful, fluoride ions are released. In acidic media,

this can form trace HF. Use glass-lined vessels or Teflon if scaling up significantly.

Phosphines:

and

are pyrophoric or highly oxidizable. Handle strictly under Argon/Nitrogen.
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NBD-F Distinction:Anal. Chem. 2001, 73, 22, 5532–5538. (Clarifies the use of the
benzofurazan analog for labeling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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